

2-Bromo-4-tert-butylaniline: A Strategic Intermediate for Complex Molecular Synthesis

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Compound of Interest

Compound Name: **2-Bromo-4-tert-butylaniline**

Cat. No.: **B010114**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Value of a Substituted Aniline

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. **2-Bromo-4-tert-butylaniline** emerges as a chemical intermediate of significant interest, offering a unique combination of steric and electronic properties. Its aniline framework is a common motif in pharmacologically active compounds, while the ortho-bromo and para-tert-butyl substituents provide distinct handles for sequential, regioselective functionalization. This guide provides a comprehensive technical overview of **2-Bromo-4-tert-butylaniline**, from its synthesis and characterization to its reactivity and potential applications, particularly in the realm of drug discovery and materials science.

The strategic placement of the amino group, a bromine atom, and a bulky tert-butyl group on the aromatic ring imparts distinct reactivity to **2-Bromo-4-tert-butylaniline**, rendering it a versatile building block.^[1] The amino group acts as a powerful directing group in electrophilic aromatic substitution, while the bromine atom is an excellent leaving group for various cross-coupling reactions.^[1] The sterically demanding tert-butyl group can influence the conformational preferences of molecules derived from this intermediate, which can be crucial for biological activity. This unique combination of functional groups makes **2-Bromo-4-tert-**

butylaniline a valuable precursor for creating diverse chemical libraries for screening and development.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of **2-Bromo-4-tert-butylaniline** are summarized in the table below.

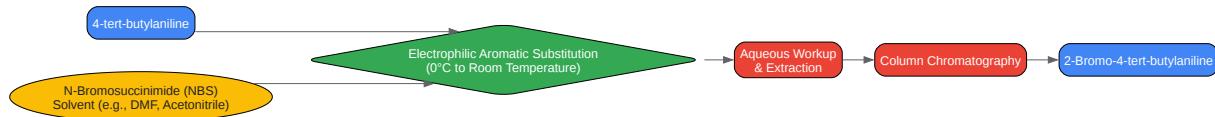
Property	Value	Source
CAS Number	103273-01-4	--INVALID-LINK--[3]
Molecular Formula	C ₁₀ H ₁₄ BrN	--INVALID-LINK--[3]
Molecular Weight	228.13 g/mol	--INVALID-LINK--[3]
Appearance	Yellow liquid	--INVALID-LINK--[4]
Boiling Point	265 °C (lit.)	[Various Suppliers]

Spectroscopic characterization is essential for confirming the identity and purity of the intermediate. The ¹H NMR spectrum of **2-Bromo-4-tert-butylaniline** in CDCl₃ typically shows characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group.[4]

Synthesis of 2-Bromo-4-tert-butylaniline: A Guided Protocol

The most common and efficient method for the synthesis of **2-Bromo-4-tert-butylaniline** is the regioselective electrophilic bromination of 4-tert-butylaniline. The use of N-Bromosuccinimide (NBS) as the brominating agent is preferred over molecular bromine (Br₂) for its ease of handling as a crystalline solid and its ability to provide a low, steady concentration of electrophilic bromine, which enhances selectivity.[5]

Reaction Workflow: Electrophilic Bromination



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Caption: Workflow for the synthesis of **2-Bromo-4-tert-butylaniline**.

Detailed Experimental Protocol

Materials:

- 4-tert-butylaniline
- N-Bromosuccinimide (NBS)
- N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
- Dichloromethane (DCM)
- Water (H₂O)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-tert-butylaniline (1.0 equivalent) in anhydrous DMF or acetonitrile.^[4] The use of an anhydrous solvent is crucial to prevent side reactions with NBS.

- Cooling: Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and to enhance the regioselectivity of the bromination.
- Addition of NBS: Slowly add N-Bromosuccinimide (1.0 equivalent) portion-wise to the cooled solution while stirring vigorously.^[4] Slow addition is important to maintain a low concentration of the active brominating species and to prevent over-bromination.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.^[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with dichloromethane.^[4] The aqueous quench serves to remove the succinimide byproduct and any remaining water-soluble reagents.
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.^[4]
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure **2-Bromo-4-tert-butylaniline**.^[4]

Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-4-tert-butylaniline** lies in the differential reactivity of its functional groups, allowing for a range of chemical transformations.

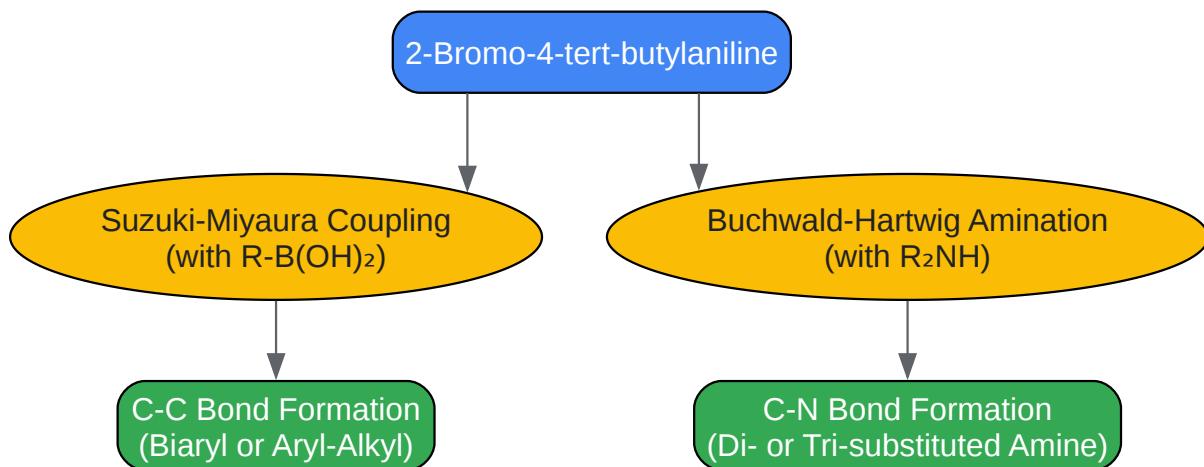
Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of many pharmaceutical compounds.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, forming a new C-C bond. This is a powerful method for constructing biaryl structures, which are prevalent in medicinal chemistry.

- Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl bromide with an amine. This is a key transformation for the synthesis of complex aniline derivatives. For instance, a palladium-catalyzed double Buchwald-Hartwig amination of **2-Bromo-4-tert-butylaniline** has been used to synthesize 2,7-Di-tert-butylphenazine.

Logical Flow of Cross-Coupling Reactions



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Caption: Key cross-coupling reactions of **2-Bromo-4-tert-butylaniline**.

Applications in Drug Discovery and Materials Science

While **2-Bromo-4-tert-butylaniline** is broadly classified as a pharmaceutical intermediate, its direct incorporation into a marketed drug is not prominently documented in publicly available literature.^[4] However, its structural motifs and reactivity patterns make it an attractive starting point for the synthesis of novel drug candidates and functional materials.^{[1][6]} The anilino group is a well-known pharmacophore, and the ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

For example, substituted anilines are core components of many kinase inhibitors, which are a major class of anti-cancer drugs. The **2-Bromo-4-tert-butylaniline** scaffold could be utilized to synthesize libraries of compounds for screening against various kinase targets.

In materials science, this intermediate can be used to synthesize novel dyes, pigments, and polymers.^[4] The presence of the bromine atom allows for its incorporation into polymeric structures through polymerization reactions that are compatible with aryl halides.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling **2-Bromo-4-tert-butylaniline**.

Hazard Identification

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

Source: --INVALID-LINK--^[3]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.
- Skin Protection: Wear protective gloves and impervious clothing.
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Toxicological and Ecotoxicological Profile

There is limited specific toxicological and ecotoxicological data available for **2-Bromo-4-tert-butylaniline**. However, information on related compounds, such as substituted anilines and brominated aromatic compounds, can provide some insight into its potential hazards.

Anilines, as a class, can be absorbed through the skin and by inhalation.^[7] Some anilines are known to cause effects on the blood, specifically methaemoglobinemia.^[7] Brominated aromatic compounds are often persistent in the environment and can bioaccumulate. The toxicity of these compounds can vary widely depending on the specific substitution pattern. Given the lack of specific data, **2-Bromo-4-tert-butylaniline** should be handled with care, assuming it may have similar properties to other compounds in its class.

Conclusion

2-Bromo-4-tert-butylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its well-defined reactivity, particularly in modern cross-coupling reactions, makes it a strategic building block for the construction of complex molecules in drug discovery and materials science. While its direct application in marketed pharmaceuticals is not widely reported, its utility as a scaffold for generating novel compounds is clear. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists to fully exploit its potential in their synthetic endeavors.

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